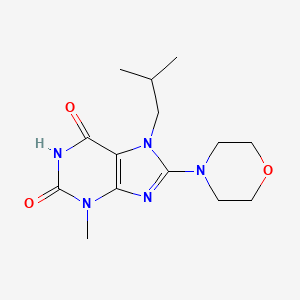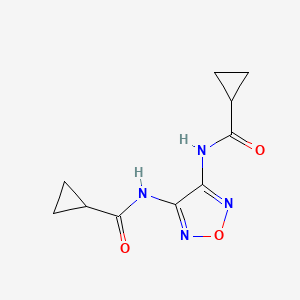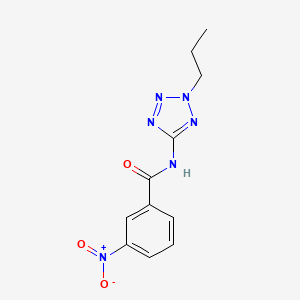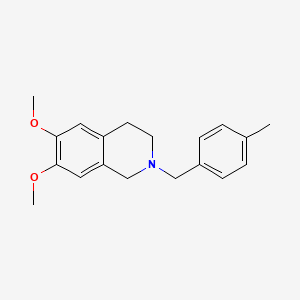
2-methoxy-6-nitro-4-(1-piperidinylmethyl)phenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-methoxy-6-nitro-4-(1-piperidinylmethyl)phenol, also known as MNPA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. MNPA is a phenolic compound that belongs to the family of nitrophenols and has a molecular weight of 301.3 g/mol.
科学研究应用
2-methoxy-6-nitro-4-(1-piperidinylmethyl)phenol has been extensively studied for its potential applications in various fields, including medicine, agriculture, and environmental science. In medicine, 2-methoxy-6-nitro-4-(1-piperidinylmethyl)phenol has been found to have antibacterial, antifungal, and antiviral properties. It has been shown to be effective against various bacterial strains, including Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. 2-methoxy-6-nitro-4-(1-piperidinylmethyl)phenol has also been found to be effective against fungal infections, such as Candida albicans and Aspergillus fumigatus.
In agriculture, 2-methoxy-6-nitro-4-(1-piperidinylmethyl)phenol has been studied for its potential use as a pesticide. It has been found to be effective against various pests, including aphids, whiteflies, and spider mites. 2-methoxy-6-nitro-4-(1-piperidinylmethyl)phenol has also been found to have a low toxicity to non-target organisms, making it a potential alternative to conventional pesticides.
In environmental science, 2-methoxy-6-nitro-4-(1-piperidinylmethyl)phenol has been studied for its potential use in water treatment. It has been found to be effective in removing heavy metals from contaminated water. 2-methoxy-6-nitro-4-(1-piperidinylmethyl)phenol has also been found to be effective in the removal of organic pollutants from wastewater.
作用机制
The mechanism of action of 2-methoxy-6-nitro-4-(1-piperidinylmethyl)phenol is not fully understood. However, it is believed to work by disrupting the cell membrane of bacteria and fungi, leading to cell death. 2-methoxy-6-nitro-4-(1-piperidinylmethyl)phenol has also been found to inhibit the activity of certain enzymes, which are essential for the survival of bacteria and fungi.
Biochemical and Physiological Effects
2-methoxy-6-nitro-4-(1-piperidinylmethyl)phenol has been found to have a number of biochemical and physiological effects. It has been shown to inhibit the growth of bacteria and fungi by disrupting their cell membrane. 2-methoxy-6-nitro-4-(1-piperidinylmethyl)phenol has also been found to inhibit the activity of certain enzymes, leading to cell death. In addition, 2-methoxy-6-nitro-4-(1-piperidinylmethyl)phenol has been found to have antioxidant properties, which may be beneficial in the treatment of certain diseases.
实验室实验的优点和局限性
2-methoxy-6-nitro-4-(1-piperidinylmethyl)phenol has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. 2-methoxy-6-nitro-4-(1-piperidinylmethyl)phenol is also relatively inexpensive, making it an attractive option for research. However, 2-methoxy-6-nitro-4-(1-piperidinylmethyl)phenol has some limitations. It is toxic and must be handled with care. In addition, 2-methoxy-6-nitro-4-(1-piperidinylmethyl)phenol has a low solubility in water, which may limit its use in certain experiments.
未来方向
There are several future directions for research on 2-methoxy-6-nitro-4-(1-piperidinylmethyl)phenol. One area of research is the development of new 2-methoxy-6-nitro-4-(1-piperidinylmethyl)phenol derivatives with improved properties. Another area of research is the investigation of 2-methoxy-6-nitro-4-(1-piperidinylmethyl)phenol's potential use in the treatment of various diseases, such as cancer and Alzheimer's disease. Additionally, further studies are needed to fully understand the mechanism of action of 2-methoxy-6-nitro-4-(1-piperidinylmethyl)phenol and its potential applications in various fields.
合成方法
The synthesis of 2-methoxy-6-nitro-4-(1-piperidinylmethyl)phenol involves the reaction of 2-methoxy-6-nitrophenol with 1-piperidinemethanol in the presence of a catalyst. The reaction takes place at a temperature of 80°C for a period of 24 hours. The product is then purified by recrystallization to obtain pure 2-methoxy-6-nitro-4-(1-piperidinylmethyl)phenol.
属性
IUPAC Name |
2-methoxy-6-nitro-4-(piperidin-1-ylmethyl)phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O4/c1-19-12-8-10(7-11(13(12)16)15(17)18)9-14-5-3-2-4-6-14/h7-8,16H,2-6,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJHOYSJKMZUICX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1O)[N+](=O)[O-])CN2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methoxy-6-nitro-4-((piperidin-1-yl)methyl)phenol | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![3-fluoro-N-(4-imidazo[1,2-a]pyridin-2-ylphenyl)benzamide](/img/structure/B5699052.png)


![2,4,6-trimethyl-N-[2-(methylthio)phenyl]benzenesulfonamide](/img/structure/B5699081.png)
methanone](/img/structure/B5699089.png)
![N,N-dimethyl-N'-[2-(4-nitrophenyl)-4-quinazolinyl]-1,2-ethanediamine](/img/structure/B5699094.png)
![N-[3-(acetylamino)-4-chlorophenyl]-2-thiophenecarboxamide](/img/structure/B5699100.png)

![2-phenyl-N-({[3-(trifluoromethyl)phenyl]amino}carbonothioyl)acetamide](/img/structure/B5699119.png)
![isobutyl 4-[(3,4-dichlorobenzoyl)amino]benzoate](/img/structure/B5699132.png)